1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene
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Overview
Description
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is an organic compound with the molecular formula C10H12Br2O It is characterized by the presence of two bromine atoms, a methoxy group, and three methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination of 4-methoxy-3,5,6-trimethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful monitoring of reaction parameters to achieve high yield and purity. The compound is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed:
- Substitution reactions yield compounds with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the removal of bromine atoms, forming the corresponding hydrocarbon.
Scientific Research Applications
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of brominated aromatic compounds with potential therapeutic properties.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group influence the electron density of the benzene ring, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with altered properties.
Comparison with Similar Compounds
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Similar structure but lacks the methoxy group.
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with bromine atoms at different positions.
1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene: Contains additional methoxy groups.
Uniqueness: 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring
Properties
IUPAC Name |
1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-5-6(2)10(13-4)7(3)9(12)8(5)11/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLOHHJHKICLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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